REACTION_CXSMILES
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Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[N:5]=[CH:4][N:3]=1.Cl.[CH3:13][NH:14][CH2:15][C:16]([CH3:19])([CH3:18])[CH3:17].CCN(C(C)C)C(C)C>CC(C)=O>[Cl:11][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:14]([CH2:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH3:13])[C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2|
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Name
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|
Quantity
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0.2 g
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Type
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reactant
|
Smiles
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ClC1=NC=NC(=C1[N+](=O)[O-])Cl
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Name
|
|
Quantity
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0.14 g
|
Type
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reactant
|
Smiles
|
Cl.CNCC(C)(C)C
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Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the crude product was used for the next reaction without purification
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=NC=N1)N(C)CC(C)(C)C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |